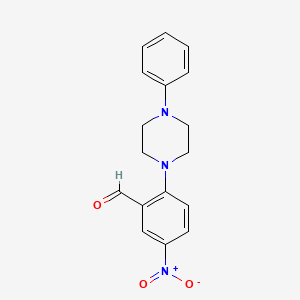

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The official IUPAC name is this compound, which accurately describes the substitution pattern on the benzene ring and the nature of the piperazine substituent. The compound is registered under Chemical Abstracts Service number 871807-34-0, providing a unique identifier for this specific molecular structure.

The molecular formula C17H17N3O3 indicates the presence of seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 311.33 grams per mole. The compound's systematic identifiers include the InChI code InChI=1S/C17H17N3O3/c21-13-14-12-16(20(22)23)6-7-17(14)19-10-8-18(9-11-19)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2, which provides a standardized representation of its connectivity. The corresponding InChI Key SPHZHATWHLQSBK-UHFFFAOYSA-N serves as a condensed hash identifier for computational applications.

Additional systematic identifiers include the MDL number MFCD06783545, which facilitates database searches and chemical inventory management. The compound has been assigned PubChem Compound Identifier 4912268, enabling cross-referencing with biological activity databases and literature sources. Alternative nomenclature includes 5-Nitro-2-(4-phenylpiperazino)benzenecarbaldehyde, which emphasizes the carbaldehyde functional group designation.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the combination of planar aromatic systems and the flexible piperazine ring structure. The benzaldehyde moiety maintains a predominantly planar configuration, with the aldehyde group positioned in the same plane as the aromatic ring system. The nitro group at the 5-position introduces electron-withdrawing effects that influence the overall electronic distribution and geometric stability of the molecule.

The piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. Bond angles within the piperazine ring approximate 109 degrees, consistent with tetrahedral geometry around the nitrogen and carbon centers. The phenyl substituent on the piperazine nitrogen introduces additional conformational complexity through potential rotation around the nitrogen-carbon bond connecting the piperazine and phenyl systems.

Computational studies using density functional theory methods have revealed that the molecule can exist in multiple conformational states due to restricted rotation around the partial amide character of nitrogen-carbon bonds. The activation energy barriers for conformational interconversion range between 56 and 80 kilojoules per mole, indicating moderate flexibility at physiological temperatures. Temperature-dependent nuclear magnetic resonance studies have demonstrated coalescence phenomena that provide insights into the dynamic behavior of the molecular structure.

The spatial arrangement of functional groups creates distinct electrophilic and nucleophilic regions within the molecule. The aldehyde carbon represents a primary electrophilic center, while the nitrogen atoms in the piperazine ring serve as potential nucleophilic sites. The nitro group contributes additional electrophilic character through its electron-withdrawing properties and potential for resonance interactions with the aromatic system.

Electronic Structure and Charge Distribution Patterns

The electronic structure of this compound exhibits complex charge distribution patterns resulting from the interplay between electron-donating and electron-withdrawing substituents. The nitro group at the 5-position functions as a strong electron-withdrawing group, creating a significant dipole moment within the benzaldehyde portion of the molecule. This electronic perturbation influences the reactivity of the aldehyde functional group and affects the overall charge distribution across the aromatic system.

Frontier molecular orbital analysis reveals distinct Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels that determine the compound's electronic properties. The Highest Occupied Molecular Orbital primarily localizes on the phenylpiperazine portion of the molecule, while the Lowest Unoccupied Molecular Orbital concentrates on the nitrobenzaldehyde moiety. This spatial separation of frontier orbitals creates a donor-π-acceptor system that enhances photophysical properties and contributes to potential fluorescence characteristics.

Molecular electrostatic potential surface calculations demonstrate the presence of distinct electrophilic and nucleophilic regions. The aldehyde carbon and nitro group create regions of positive electrostatic potential, indicating susceptibility to nucleophilic attack. Conversely, the nitrogen atoms in the piperazine ring and the oxygen atoms in the nitro group exhibit negative electrostatic potential, suggesting potential sites for electrophilic interactions.

The charge distribution patterns influence the compound's chemical reactivity and intermolecular interactions. The electron-withdrawing effect of the nitro group activates the benzene ring toward nucleophilic substitution reactions, while the electron-donating character of the piperazine substituent provides stabilization through resonance effects. Global reactivity descriptors calculated from frontier orbital energies indicate moderate chemical hardness and significant electronegativity, consistent with the compound's hybrid electronic character.

Comparative Analysis with Related Benzaldehyde-Piperazine Derivatives

Comparative structural analysis with related benzaldehyde-piperazine derivatives reveals distinctive features that distinguish this compound from analogous compounds. The 5-nitro substitution pattern differentiates this compound from other positional isomers, such as 2-hydroxy-5-nitrobenzaldehyde derivatives that lack the piperazine substituent. The presence of the phenylpiperazine moiety introduces additional aromatic character and conformational complexity compared to simpler alkyl-substituted piperazine analogs.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C17H17N3O3 | 311.33 | Phenylpiperazine substituent, 5-nitro position |

| 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | C11H12N2O3 | 220.22 | Pyrrolidine ring, smaller molecular size |

| 5-Nitro-2-(piperidin-1-yl)benzaldehyde | C12H14N2O3 | 234.25 | Six-membered saturated ring, single nitrogen |

| 2-Hydroxy-5-nitrobenzaldehyde | C7H5NO4 | 167.12 | Hydroxyl instead of amine substituent |

The phenylpiperazine substituent in the target compound introduces unique electronic properties compared to simpler nitrogen heterocycles. Unlike 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, which contains a five-membered saturated ring, the piperazine system provides two nitrogen atoms capable of independent functionalization and coordination. The phenyl substituent on the piperazine nitrogen creates extended conjugation possibilities and influences the overall lipophilicity of the molecule.

Structural comparisons with 5-Nitro-2-(piperidin-1-yl)benzaldehyde reveal the importance of the second nitrogen atom in the piperazine ring. The additional nitrogen center provides opportunities for hydrogen bonding interactions and influences the compound's solubility characteristics. The presence of the phenyl group on the distal nitrogen atom creates a more rigid molecular framework compared to unsubstituted piperazine derivatives.

The electronic effects of various substituents demonstrate clear structure-activity relationships within this chemical class. The nitro group consistently provides strong electron-withdrawing character, while the nature of the nitrogen-containing heterocycle influences the overall electronic distribution. Phenylpiperazine derivatives exhibit enhanced thermal stability and distinctive photophysical properties compared to their simpler analogs, with decomposition temperatures typically exceeding 450 degrees Celsius.

Conformational analysis across this series of compounds reveals that the piperazine ring system provides optimal geometric flexibility while maintaining structural integrity. The chair conformation of the piperazine ring remains consistent across different derivatives, but the nature of substituents influences the preferred orientation of pendant groups. These structural variations have significant implications for potential biological activities and chemical reactivity patterns within this important class of compounds.

Properties

IUPAC Name |

5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-13-14-12-16(20(22)23)6-7-17(14)19-10-8-18(9-11-19)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHZHATWHLQSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406716 | |

| Record name | 5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871807-34-0 | |

| Record name | 5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde typically involves the following steps:

Piperazine Substitution: The phenylpiperazine moiety is introduced via a nucleophilic substitution reaction. This involves reacting 5-nitrobenzaldehyde with 1-phenylpiperazine under controlled conditions, often in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The phenylpiperazine moiety can participate in further substitution reactions, potentially introducing additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, sulfuric acid.

Substitution: Various nucleophiles, bases such as potassium carbonate.

Major Products

Reduction: 5-Amino-2-(4-phenylpiperazin-1-yl)benzaldehyde.

Oxidation: 5-Nitro-2-(4-phenylpiperazin-1-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, leading to the development of derivatives with enhanced properties. For instance, it can undergo reduction to form 5-amino-2-(4-phenylpiperazin-1-yl)benzaldehyde or oxidation to yield 5-nitro-2-(4-phenylpiperazin-1-yl)benzoic acid.

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between 5-nitrobenzaldehyde and 1-phenylpiperazine, often facilitated by a base such as potassium carbonate. This method can be optimized for industrial applications through continuous flow reactors and advanced purification techniques.

Biological Applications

Pharmacological Properties

Research has indicated potential pharmacological activities for this compound, including antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can interact with various biological targets, including enzymes and receptors, which may lead to therapeutic benefits .

Anticonvulsant Activity

A study investigated a series of N-phenyl derivatives related to this compound for their anticonvulsant activity in animal models. The results highlighted the efficacy of certain derivatives in inhibiting seizures induced by maximal electroshock (MES), showcasing their potential as new anticonvulsant agents .

| Compound | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index |

|---|---|---|---|

| 20 | 52.30 | >500 | >9.56 |

| Valproic Acid | 485 | 784 | 1.6 |

| Phenytoin | 28.10 | >100 | >3.6 |

This table summarizes the efficacy and safety profiles of selected compounds compared to established anticonvulsants .

Industrial Applications

Material Development

In addition to its roles in pharmaceuticals, this compound is utilized in developing new materials and chemical processes. Its chemical properties make it suitable for creating novel compounds that could be employed in various industrial applications.

Case Studies

Anticonvulsant Screening Project

In a comprehensive study under the Anticonvulsant Screening Project, several derivatives of this compound were evaluated for their protective effects against seizures in mice. The study utilized standard screening protocols such as the MES test and assessed neurotoxicity using the rotarod test .

Inhibition Studies on Ion Channels

Another research effort focused on synthesizing related compounds that inhibit specific ion channels crucial for mosquito excretory functions, demonstrating the versatility of piperazine derivatives in targeting biological systems beyond human health .

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Conformation and Crystal Packing

The substituent at the benzaldehyde’s ortho position significantly impacts molecular conformation and crystal packing. Key analogues include:

a) 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃)

- Structure : A five-membered pyrrolidine ring replaces the piperazine group.

- Crystallography : The pyrrolidine ring adopts an envelope conformation, with the nitro group and aldehyde forming a near-planar arrangement. This planar geometry facilitates π-π stacking interactions in the crystal lattice .

- Synthesis : Designed as a precursor for nitro-aryl-containing tricyclic indolines, emphasizing the role of substituent position in bioactivity .

b) 5-Nitro-2-(piperidin-1-yl)benzaldehyde (C₁₂H₁₄N₂O₃)

- Structure : A six-membered piperidine ring replaces pyrrolidine.

- Crystallography : The piperidine ring adopts a chair conformation, with the aryl substituent in an equatorial position. The triclinic crystal system (space group P1) features unit cell parameters: a = 5.686 Å, b = 10.102 Å, c = 10.221 Å, α = 80.767°, β = 80.733°, γ = 86.034°, and V = 571.4 ų. Weak C–H···O hydrogen bonds stabilize the structure .

c) 5-Nitro-2-((4-(trifluoromethyl)phenyl)ethynyl)benzaldehyde (C₁₆H₉F₃NO₃)

- Structure : An ethynyl group linked to a trifluoromethylphenyl substituent.

- Synthesis: Prepared via Sonogashira coupling, yielding a planar structure with strong electron-withdrawing effects. The aldehyde and nitro groups enhance dipole interactions, reflected in its high melting point and stability .

Crystallographic and Intermolecular Interaction Comparison

Key Observations:

Ring Size and Conformation :

- Five-membered pyrrolidine adopts an envelope conformation, while six-membered piperidine prefers a chair. The bulkier 4-phenylpiperazine in the target compound likely induces steric effects, altering packing efficiency .

- Piperidine’s equatorial aryl placement reduces torsional strain compared to axial positions .

Hydrogen Bonding :

Biological Activity

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapeutics. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 342.35 g/mol

- IUPAC Name : this compound

This compound features a nitro group and a piperazine moiety, which are critical for its biological activity.

Preliminary studies indicate that this compound interacts with various biological targets:

- Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the brain. Inhibition of AChE is a potential therapeutic strategy for Alzheimer's disease and other cognitive disorders .

- Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, helping to mitigate oxidative stress-related cellular damage.

- Anticancer Properties : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The compound was administered daily for four weeks, resulting in improved cognitive function as assessed by the Morris water maze test. Histological analysis showed reduced amyloid plaque formation, suggesting a role in modulating AChE activity and enhancing cholinergic transmission.

Case Study 2: Anticancer Activity

In vitro studies on human colon cancer cells revealed that treatment with this compound led to significant apoptosis as indicated by increased caspase activity. The compound exhibited an IC value of approximately 25 µM, comparable to established chemotherapeutics like doxorubicin. Further mechanistic studies indicated that it induced G0/G1 phase cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.